molecular formula C18H21NO3 B5204159 2-[(1-adamantylcarbonyl)amino]benzoic acid CAS No. 32639-99-9

2-[(1-adamantylcarbonyl)amino]benzoic acid

Cat. No. B5204159
CAS RN: 32639-99-9
M. Wt: 299.4 g/mol
InChI Key: XKZLSYWCDJZTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-adamantylcarbonyl)amino]benzoic acid, also known as ABA, is a synthetic compound that has been widely used in scientific research. This compound is a derivative of benzoic acid and is commonly used as a tool compound to study the biological processes that are involved in various diseases. ABA has been shown to have potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-[(1-adamantylcarbonyl)amino]benzoic acid is not fully understood. 2-[(1-adamantylcarbonyl)amino]benzoic acid has been shown to inhibit the activity of several enzymes involved in the biosynthesis of important signaling molecules, such as prostaglandins and leukotrienes. 2-[(1-adamantylcarbonyl)amino]benzoic acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
2-[(1-adamantylcarbonyl)amino]benzoic acid has been shown to have a range of biochemical and physiological effects. 2-[(1-adamantylcarbonyl)amino]benzoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 2-[(1-adamantylcarbonyl)amino]benzoic acid has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 2-[(1-adamantylcarbonyl)amino]benzoic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. 2-[(1-adamantylcarbonyl)amino]benzoic acid has also been shown to have antioxidant effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-[(1-adamantylcarbonyl)amino]benzoic acid has several advantages for lab experiments. 2-[(1-adamantylcarbonyl)amino]benzoic acid is a synthetic compound that can be easily synthesized and purified. 2-[(1-adamantylcarbonyl)amino]benzoic acid is also a stable compound that can be stored for long periods of time. 2-[(1-adamantylcarbonyl)amino]benzoic acid has been extensively studied and its biological effects are well-characterized. However, there are also limitations to using 2-[(1-adamantylcarbonyl)amino]benzoic acid in lab experiments. 2-[(1-adamantylcarbonyl)amino]benzoic acid is a synthetic compound that may not accurately reflect the biological processes that occur in vivo. 2-[(1-adamantylcarbonyl)amino]benzoic acid may also have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for 2-[(1-adamantylcarbonyl)amino]benzoic acid research. One area of research could focus on developing more potent and selective 2-[(1-adamantylcarbonyl)amino]benzoic acid analogs. Another area of research could focus on studying the pharmacokinetics and pharmacodynamics of 2-[(1-adamantylcarbonyl)amino]benzoic acid in vivo. 2-[(1-adamantylcarbonyl)amino]benzoic acid could also be studied in combination with other drugs to determine if it has synergistic effects. Finally, 2-[(1-adamantylcarbonyl)amino]benzoic acid could be studied in clinical trials to determine its potential therapeutic applications in humans.
Conclusion
In conclusion, 2-[(1-adamantylcarbonyl)amino]benzoic acid is a synthetic compound that has been extensively used in scientific research to study the biological processes involved in various diseases. 2-[(1-adamantylcarbonyl)amino]benzoic acid has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. 2-[(1-adamantylcarbonyl)amino]benzoic acid has several advantages for lab experiments, but also has limitations. There are several future directions for 2-[(1-adamantylcarbonyl)amino]benzoic acid research, including developing more potent and selective 2-[(1-adamantylcarbonyl)amino]benzoic acid analogs, studying the pharmacokinetics and pharmacodynamics of 2-[(1-adamantylcarbonyl)amino]benzoic acid in vivo, and studying 2-[(1-adamantylcarbonyl)amino]benzoic acid in clinical trials.

Synthesis Methods

2-[(1-adamantylcarbonyl)amino]benzoic acid can be synthesized using a variety of methods. One common method involves the reaction of 2-aminobenzoic acid with 1-adamantyl isocyanate in the presence of a base. The resulting compound is then purified using column chromatography. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

2-[(1-adamantylcarbonyl)amino]benzoic acid has been extensively used in scientific research to study the biological processes involved in various diseases. 2-[(1-adamantylcarbonyl)amino]benzoic acid has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. 2-[(1-adamantylcarbonyl)amino]benzoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 2-[(1-adamantylcarbonyl)amino]benzoic acid has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 2-[(1-adamantylcarbonyl)amino]benzoic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

2-(adamantane-1-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-16(21)14-3-1-2-4-15(14)19-17(22)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZLSYWCDJZTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186322
Record name Anthranilic acid, N-(1-adamantanoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Adamantanoyl)anthranilic acid

CAS RN

32639-99-9
Record name Anthranilic acid, N-(1-adamantanoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032639999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, N-(1-adamantanoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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